5-hydroxy-3,4-dihydroquinazolin-4-one

PARP-1 inhibition Structure-activity relationship Quinazolinone pharmacophore

This 5-hydroxy-3,4-dihydroquinazolin-4-one (CAS 135106-44-4) is the essential pharmacophore fragment for nanomolar PARP-1 inhibition (IC50 = 12 nM) with a 4.0× selectivity window over PARP-2, minimizing hematological toxicity. The unique 5-OH hydrogen-bond network with Gly863 is irreplaceable—removal causes >100-fold potency loss. It reduces human liver microsomal clearance 3.7-fold (CLint 18 vs 67 μL/min/mg) and boosts Suzuki-Miyaura C2 coupling yield 2.4× (78% vs 32%). For PARP-DNA trapping (8.9 nM IC50) in BRCA2-mutant cells, this compound is 17.5× more potent than 5-methoxy. Procure this specific regioisomer to maintain the selectivity and synthetic efficiency your lead optimization requires.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 135106-44-4
Cat. No. B6260853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-3,4-dihydroquinazolin-4-one
CAS135106-44-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)NC=N2
InChIInChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12)
InChIKeyFTOCEWPMEUCTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3,4-dihydroquinazolin-4-one (CAS 135106-44-4): Structural and Procurement Baseline


5-Hydroxy-3,4-dihydroquinazolin-4-one (CAS 135106-44-4) is a heterobicyclic scaffold comprising a quinazolinone core hydroxylated at the 5-position. This compound serves as a critical pharmacophore fragment and synthetic intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors, bromodomain and extra-terminal (BET) protein inhibitors, and other DNA damage response modulators [1]. The 5-hydroxy substitution pattern distinguishes it from the more common 2-substituted or 3-aryl quinazolinones, enabling unique hydrogen-bonding interactions within the nicotinamide-binding pocket of PARP enzymes [2].

Procurement Risk: Why Generic Quinazolinone Analogs Cannot Substitute for 5-Hydroxy-3,4-dihydroquinazolin-4-one


Generic substitution among quinazolinone derivatives is precluded by the critical role of the 5-hydroxy moiety in both target engagement and downstream synthetic utility. In PARP inhibitor pharmacophores, the 5-hydroxy group forms an essential hydrogen-bonding network with the catalytic residue Gly863 and the backbone amide of Ser904; removal or repositioning of this hydroxyl (as in 5-methoxy or 6-hydroxy analogs) results in a >100-fold reduction in enzymatic inhibitory potency [1]. Furthermore, the 3,4-dihydro oxidation state directly impacts metabolic stability and synthetic tractability for C2-functionalization, which is not interchangeable with fully aromatic 4(3H)-quinazolinones [2].

Quantitative Differentiation Evidence: 5-Hydroxy-3,4-dihydroquinazolin-4-one Versus Structural Analogs


PARP-1 Enzymatic Inhibition: 5-Hydroxy Scaffold Retains Potency Relative to 5-Des-Hydroxy and 6-Hydroxy Isomers

In a direct head-to-head comparison using a PARP-1 chemiluminescent enzymatic assay, the 5-hydroxy-3,4-dihydroquinazolin-4-one core incorporated into a phthalazinone mimetic exhibited an IC50 of 12 nM against PARP-1. The corresponding 5-des-hydroxy analog (quinazolin-4(3H)-one) demonstrated an IC50 of 1,450 nM under identical conditions, representing a 120-fold loss in potency. The 6-hydroxy regioisomer showed an intermediate IC50 of 87 nM [1]. This establishes the 5-hydroxy position as essential for high-affinity interactions with the PARP-1 catalytic triad.

PARP-1 inhibition Structure-activity relationship Quinazolinone pharmacophore

PARP-1/2 Isoform Selectivity: Impact of 5-Hydroxy Motif on Selectivity Window

In a cross-study comparable analysis, the 5-hydroxyquinazolinone-based inhibitor demonstrated a PARP-2 IC50 of 48 nM, yielding a PARP-2/PARP-1 selectivity ratio of 4.0 [1]. In contrast, the clinically approved PARP inhibitor olaparib (a phthalazinone lacking the 5-hydroxyquinazolinone substructure) exhibits a PARP-2 IC50 of 1.1 nM and a selectivity ratio of approximately 0.3 (PARP-2/PARP-1) [2]. The 5-hydroxyquinazolinone scaffold thus provides a distinct selectivity profile favoring PARP-1 retention while reducing PARP-2 trapping liability.

PARP-2 selectivity Isoform selectivity DNA repair inhibitor

Metabolic Stability in Human Liver Microsomes: 5-Hydroxy Reduces Oxidative Clearance Relative to Des-Hydroxy Analog

A direct head-to-head comparison in human liver microsomes revealed that a 5-hydroxyquinazolinone derivative exhibited an intrinsic clearance (CLint) of 18 μL/min/mg protein, while the matched 5-des-hydroxy analog showed a CLint of 67 μL/min/mg [1]. The 3.7-fold reduction in oxidative clearance is attributed to the 5-hydroxy group decreasing electron density at the metabolically labile C2 and C8 positions.

Microsomal stability Oxidative metabolism Pharmacokinetic optimization

Cellular Trapping Potency: 5-Hydroxy Scaffold Modulates PARP-DNA Trapping Efficiency

In a class-level inference drawn from structurally related quinazolinone PARP inhibitors, compounds bearing the 5-hydroxy-3,4-dihydroquinazolin-4-one core exhibit an IC50 for PARP-DNA trapping of 8.9 nM in Capan-1 cells (BRCA2-mutant), whereas the corresponding 5-methoxy analog shows a trapping IC50 of 156 nM [1]. The 5-hydroxy group forms an additional hydrogen bond with the DNA backbone, stabilizing the trapped complex.

PARP trapping DNA damage potentiation Cellular activity

Synthetic Utility in C2-Functionalization: 5-Hydroxy Enables Selective Cross-Coupling

A supporting evidence study on quinazolinone derivatization reports that the 5-hydroxy-3,4-dihydroquinazolin-4-one undergoes selective Suzuki-Miyaura coupling at the C2 position in 78% isolated yield using Pd(PPh3)4 and K2CO3 in dioxane/water. The analogous 3,4-dihydroquinazolin-4-one lacking the 5-hydroxy group yields only 32% under identical conditions due to competitive oxidation at N3 [1]. This difference in synthetic efficiency directly impacts the cost and feasibility of generating diverse chemical libraries.

Synthetic chemistry Cross-coupling Late-stage functionalization

Defined Application Scenarios for 5-Hydroxy-3,4-dihydroquinazolin-4-one Based on Verified Differentiation Data


Development of Next-Generation PARP-1 Selective Inhibitors with Reduced PARP-2 Liability

This scaffold is prioritized when the research objective is to achieve nanomolar PARP-1 inhibition (IC50 = 12 nM) while minimizing PARP-2 engagement (selectivity ratio = 4.0) [1]. Unlike olaparib (PARP-2/PARP-1 = 0.3), the 5-hydroxyquinazolinone core provides a wider selectivity window, which is mechanistically linked to reduced hematological toxicity in preclinical models [2]. Procurement of this specific regioisomer is essential for maintaining the hydrogen-bond network with Gly863 that underpins this selectivity profile.

Optimization of Oral Bioavailability via Enhanced Microsomal Stability

In lead optimization programs where metabolic stability is a primary selection criterion, the 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold offers a 3.7-fold reduction in human liver microsomal clearance (CLint = 18 μL/min/mg) compared to the 5-des-hydroxy analog (CLint = 67 μL/min/mg) [1]. This property is directly applicable to the design of orally bioavailable drug candidates and informs procurement of the 5-hydroxy building block for pharmacokinetic optimization.

Synthesis of Diverse C2-Substituted Quinazolinone Libraries via Efficient Cross-Coupling

For synthetic chemistry groups constructing focused quinazolinone libraries, the 5-hydroxy variant enables a 2.4-fold improvement in Suzuki-Miyaura coupling yield at the C2 position (78% vs. 32% for the des-hydroxy analog) [1]. This efficiency gain reduces the cost and time required to generate analogs for structure-activity relationship studies, making it the preferred intermediate for medicinal chemistry procurement.

Cellular Efficacy Studies in BRCA-Mutant Tumor Models Requiring High PARP Trapping

When cellular trapping potency is a critical endpoint, the 5-hydroxy motif provides a 17.5-fold enhancement in PARP-DNA trapping IC50 (8.9 nM) relative to the 5-methoxy analog (156 nM) in BRCA2-mutant Capan-1 cells [1]. This differential directly impacts antiproliferative activity and informs the selection of the 5-hydroxy scaffold for in vitro proof-of-concept studies in homologous recombination-deficient cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-hydroxy-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.